Picein

Description

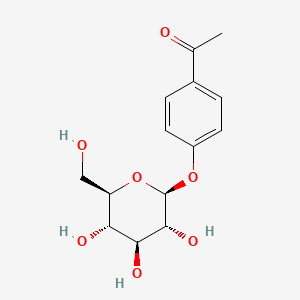

This compound is a natural product found in Salix atrocinerea, Salix candida, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZCEKPKECLKNO-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031535 | |

| Record name | Picein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-14-3 | |

| Record name | Picein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(β-D-glucopyranosyloxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H3ACT49CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Picein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picein is a naturally occurring phenolic glycoside found in a variety of plant species, including those from the Picea (spruce), Picrorhiza, Rhodiola, and Salix (willow) genera. It is the β-D-glucopyranoside of piceol (p-hydroxyacetophenone). Structurally, it consists of an acetophenone core linked to a glucose molecule via a glycosidic bond. This compound has garnered interest in the scientific community for its potential antioxidant and neuroprotective properties, making it a subject of investigation for pharmaceutical and nutraceutical applications. This guide provides an in-depth overview of the chemical structure of this compound, including its physicochemical properties, structural elucidation through spectroscopic methods, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Reference |

| IUPAC Name | 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | [1] |

| Molecular Formula | C₁₄H₁₈O₇ | [1][2] |

| Molecular Weight | 298.29 g/mol | [1][2] |

| CAS Number | 530-14-3 | [1][2] |

| Appearance | Pale yellow solid or needles/prisms | |

| Synonyms | Ameliaroside, Piceoside, p-Hydroxyacetophenone-D-glucoside, Salinigrin | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Topological Polar Surface Area | 116 Ų |

Structural Elucidation

The chemical structure of this compound has been established through a combination of chemical and spectroscopic methods.

Chemical Structure

This compound is a glycoside formed from the condensation of piceol (p-hydroxyacetophenone) and a β-D-glucose molecule. The glucose unit is attached to the hydroxyl group of the p-hydroxyacetophenone at the C4 position through an O-glycosidic linkage.

Spectroscopic Data

Structural confirmation of this compound relies on various spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula C₁₄H₁₈O₇. The PubChem database lists experimental LC-MS data with a precursor [M-H]⁻ ion at m/z 297.098.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. These include broad O-H stretching vibrations from the multiple hydroxyl groups of the glucose moiety and the phenolic hydroxyl group, C=O stretching from the ketone group of the acetophenone, C-O stretching from the glycosidic linkage and alcohol groups, and C=C stretching from the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal for the detailed structural elucidation of this compound. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected chemical shifts can be predicted based on the known structure. The ¹H NMR spectrum would show signals for the aromatic protons of the acetophenone ring, the anomeric proton of the glucose unit (typically a doublet in the range of 4.5-5.5 ppm), other sugar protons, and the methyl protons of the acetyl group. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, the anomeric carbon (around 100 ppm), and the other carbons of the glucose moiety. A complete and unambiguous assignment would require 2D NMR experiments such as COSY, HSQC, and HMBC.

Experimental Protocols

Extraction and Isolation from Picrorhiza kurroa

The following is a representative protocol for the extraction and isolation of this compound from the leaves of Picrorhiza kurroa.

Methodology:

-

Extraction: Dried and powdered leaves of Picrorhiza kurroa are extracted with a solution of 95:5 (v/v) ethanol:water.

-

Concentration: The resulting ethanol solution is concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 40±5°C.

-

Fractionation: The crude ethanol extract is suspended in water and then successively partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.

-

Isolation: The n-butanol fraction, which is enriched with this compound, is subjected to further purification. This fraction is re-chromatographed on a reversed-phase (RP-18) column.

-

Elution and Purification: this compound is eluted from the column using a solvent system of 2:3 (v/v) methanol:water to yield the pure compound.

Chemical Hydrolysis of the Glycosidic Bond

This compound can be hydrolyzed to its aglycone (piceol) and glycone (D-glucose) components under acidic conditions.

Methodology:

-

Reaction Setup: A solution of this compound in an aqueous medium is prepared.

-

Acidification: A dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added to the solution to catalyze the hydrolysis.

-

Heating: The reaction mixture is heated, typically at temperatures between 50-100°C, for a duration sufficient to achieve complete or desired partial hydrolysis.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the this compound spot/peak and the appearance of the piceol and glucose spots/peaks.

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized. The products can then be extracted and purified using standard chromatographic techniques.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific method for cleaving the glycosidic bond.

Methodology:

-

Enzyme Selection: A β-glucosidase enzyme is selected for its specificity in hydrolyzing β-glycosidic linkages.

-

Buffer Preparation: this compound is dissolved in a suitable buffer solution at the optimal pH for the chosen β-glucosidase.

-

Enzymatic Reaction: The β-glucosidase is added to the this compound solution, and the mixture is incubated at the optimal temperature for the enzyme's activity.

-

Reaction Monitoring: The hydrolysis can be monitored over time using HPLC to quantify the formation of piceol.

-

Termination and Product Isolation: The reaction is terminated, often by heat inactivation of the enzyme or by the addition of a solvent that denatures the enzyme. The products are then isolated and purified.

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds.

References

An In-depth Technical Guide to Picein (CAS Number: 530-14-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picein, a naturally occurring phenolic glycoside with the CAS number 530-14-3, has garnered increasing interest within the scientific community for its diverse pharmacological activities.[1][2] Extracted from various plant species, including willows (Salix sp.) and Norway spruce (Picea abies), this compound has demonstrated significant antioxidant, neuroprotective, and anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as ameliaroside, piceoside, or salinigrin, is the glucoside of piceol.[5] Its chemical structure consists of a 4-hydroxyacetophenone moiety linked to a β-D-glucopyranosyl unit.[6]

| Property | Value | Reference(s) |

| CAS Number | 530-14-3 | [6][7][8] |

| Molecular Formula | C₁₄H₁₈O₇ | [6][8] |

| Molecular Weight | 298.29 g/mol | [6][8] |

| Appearance | Pale yellow solid | [7] |

| Melting Point | 195°C | [7] |

| Solubility | Slightly soluble in ethanol, methanol, and water | [7] |

| IUPAC Name | 1-[4-(β-D-Glucopyranosyloxy)phenyl]ethan-1-one | [3] |

| SMILES | CC(=O)c1ccc(O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)cc1 | [5] |

| InChI Key | GOZCEKPKECLKNO-RKQHYHRCSA-N | [5] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for drug development, primarily centered around its antioxidant, neuroprotective, and anti-inflammatory effects.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, with in-silico studies identifying Beta Secretase 1 (BACE-1) as a potential molecular target.[4] BACE-1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[1] The predicted binding affinity of this compound to the BACE1 active site is -5.94 kcal/mol, with a dissociation constant (Ki) of 44.03 µM, suggesting a modest affinity.[1]

In vitro studies using the human neuroblastoma SH-SY5Y cell line have demonstrated that this compound can mitigate the effects of menadione-induced oxidative stress.[1][2] Treatment with this compound has been shown to decrease levels of reactive oxygen species (ROS) and restore mitochondrial activity to normal levels in these cells.[1][2]

An in vivo study in a rat model of scopolamine-induced memory impairment found that intraventricular administration of this compound (at doses of 2.5 and 5 mg/kg) improved learning and avoidance memory.[2][9][10] This was accompanied by a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT) in the hippocampus.[2][10]

Antioxidant Activity

The antioxidant properties of this compound are a cornerstone of its therapeutic potential. It has been shown to possess radical scavenging activity, although some studies suggest that other compounds found alongside it in plant extracts may have more potent direct antioxidant effects.[1][6] The neuroprotective effects observed in various studies are largely attributed to its ability to counteract oxidative stress.[1][2]

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in various cellular and plant-based studies.[1][6] This activity is thought to contribute to its overall therapeutic profile, particularly in the context of neurodegenerative diseases where neuroinflammation is a key pathological feature.[6] However, some cellular studies have reported no significant anti-inflammatory effect, indicating that the context and experimental model are crucial in determining its activity.[1][6]

Other Biological Activities

-

Collagen Synthesis Promotion: In one study, this compound extracted from Picrorhiza kurroa was found to promote collagen synthesis in 3T3-L1 cells at concentrations of 10–30 μM without showing cytotoxicity.[6]

-

α-Glucosidase Inhibition: this compound has been identified as a potential α-glucosidase inhibitor, suggesting its suitability for the development of new antidiabetic drugs.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Isolation and Purification of this compound from Salix Bark

This protocol describes a general method for the extraction and purification of this compound from willow bark.

-

Extraction:

-

Obtain dried and powdered Salix bark.

-

Perform a hot water extraction of the bark material.

-

Freeze-dry the resulting hot water extract (HWE).

-

-

Chromatographic Separation:

-

Dissolve the freeze-dried HWE in an appropriate solvent (e.g., pyridine).

-

Employ sequential preparative scale chromatography. A weak cation exchange resin can be used initially to separate phytochemicals from monosaccharides.

-

Further purify the phytochemical fraction using gel permeation chromatography and adsorption column chromatography to separate individual compounds based on size and hydrophobicity. This compound and salicin can be separated based on their differing hydrophobicities.

-

-

Quantification and Characterization:

-

Quantify the purified this compound using High-Performance Liquid Chromatography (HPLC).

-

Characterize the structure of the purified this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines the methodology used to assess the neuroprotective effects of this compound against menadione-induced oxidative stress in SH-SY5Y cells.[1][2]

-

Cell Culture:

-

Culture human SH-SY5Y neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Induction of Oxidative Stress and this compound Treatment:

-

Seed SH-SY5Y cells in 96-well plates at an appropriate density.

-

Expose the cells to varying concentrations of menadione (e.g., 1, 10, 15, and 20 µM) to induce oxidative stress.

-

Subsequently, treat the cells with a fixed concentration of this compound (e.g., 25 µM).

-

-

Assessment of Neuroprotection:

-

Mitochondrial Activity (MTT Assay): Measure cell viability and mitochondrial activity using the MTT assay. A significant recovery in cell viability in this compound-treated cells compared to menadione-only treated cells indicates a neuroprotective effect.[1]

-

Reactive Oxygen Species (ROS) Measurement: Utilize a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels. A decrease in ROS levels in this compound-treated cells indicates antioxidant activity.

-

Mitochondrial Superoxide Production (MitoSOX Assay): Use a specific fluorescent probe (e.g., MitoSOX Red) to measure mitochondrial superoxide production. A reduction in superoxide levels following this compound treatment suggests protection of mitochondrial integrity.

-

In Vivo Neuroprotection Assay in a Scopolamine-Induced Memory Impairment Rat Model

This protocol describes the evaluation of this compound's neuroprotective effects in an animal model of Alzheimer's disease.[2][10]

-

Animal Model:

-

Use adult male Wistar rats.

-

Induce memory impairment by intraperitoneal injection of scopolamine (e.g., 3 mg/kg).

-

-

This compound Administration:

-

Administer this compound intraventricularly at different doses (e.g., 1.5, 2.5, and 5 mg/kg) once daily for a specified period (e.g., 7 days), starting 24 hours after the scopolamine injection.

-

-

Behavioral Assessment:

-

Evaluate inhibitory avoidance memory using a passive avoidance task. An increased latency to enter a dark compartment in this compound-treated rats compared to the scopolamine-only group indicates improved memory.

-

-

Biochemical Analysis:

-

After the behavioral tests, sacrifice the animals and dissect the hippocampus.

-

Measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation.

-

Assay the activity of antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT).

-

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its known biological activities suggest potential interactions with key cellular signaling cascades involved in oxidative stress and inflammation. The following diagrams illustrate hypothesized pathways based on the effects of this compound and other structurally related flavonoids.

References

- 1. Plant-Derived Natural Biomolecule this compound Attenuates Menadione Induced Oxidative Stress on Neuroblastoma Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-Derived Natural Biomolecule this compound Attenuates Menadione Induced Oxidative Stress on Neuroblastoma Cell Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. inotiv.com [inotiv.com]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of Picein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of the phenolic compound picein, targeting researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes known signaling pathway interactions.

Introduction to this compound

This compound (1-(4-(β-D-glucopyranosyloxy)phenyl)ethanone) is a naturally occurring phenolic glycoside with demonstrated antioxidant and anti-inflammatory properties.[1][2][3] It is the glucoside of piceol. Recent research has highlighted its potential as a neuroprotective agent, making it a compound of significant interest for drug discovery and development, particularly in the context of neurodegenerative diseases.[1][2][3][4][5]

Natural Occurrences and Quantitative Data

This compound is distributed across a variety of plant species. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used. Below is a summary of notable natural sources and the reported concentrations of this compound.

| Plant Species | Family | Plant Part | This compound Concentration (% of Dry Weight, unless otherwise noted) | Reference(s) |

| Picea abies (Norway Spruce) | Pinaceae | Needles | 1.8 - 2.2% | [1] |

| Picea abies (Norway Spruce) | Pinaceae | Non-mycorrhizal short roots | 0.09 - 0.2% | [1] |

| Salix myrsinifolia (Dark-leaved Willow) | Salicaceae | Bark | 0.16 - 3.11% (1.61–31.08 mg/g) | |

| Picrorhiza kurroa | Plantaginaceae | Leaves (Butanol extract) | 20.09% of extract | |

| Picrorhiza kurroa | Plantaginaceae | Leaves (Ethyl acetate extract) | 10.68% of extract | |

| Picrorhiza kurroa | Plantaginaceae | Leaves (Ethanol extract) | 10.63% of extract | |

| Rhodiola rosea (Golden Root) | Crassulaceae | Not specified | Present | [1] |

| Phagnalon rupestre | Asteraceae | Aerial parts | Present | [1] |

| Ebenus pinnata | Fabaceae | Not specified | Present | [1] |

| Poacynum hendersonii | Apocynaceae | Flowers | Present | [1] |

| Vauquelinia corymbosa | Rosaceae | Aerial parts | Present |

Experimental Protocols: Extraction, Isolation, and Quantification

The extraction and quantification of this compound from plant matrices are critical for accurate research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable method for the analysis of this compound.

General Extraction Protocol from Plant Material (e.g., Picea abies needles or Salix bark)

This protocol is a composite of methodologies described in the literature and may require optimization depending on the specific plant matrix.

a. Sample Preparation:

-

Air-dry or freeze-dry the plant material to a constant weight.

-

Grind the dried material into a fine powder using a laboratory mill.

b. Extraction:

-

Hot Water Extraction (for Willow Bark): Macerate the powdered bark in hot water. The exact temperature and duration may vary, but a common starting point is 70°C for 2 hours.

-

Solvent Extraction (for Spruce Needles and other sources):

-

Macerate the powdered plant material in a solvent such as 70-80% ethanol or methanol.

-

A typical ratio is 1:10 (plant material:solvent, w/v).

-

Extraction can be performed at room temperature with stirring for several hours or under reflux for a shorter duration (e.g., 1-2 hours).

-

Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency.

-

c. Filtration and Concentration:

-

Filter the extract through cheesecloth or filter paper to remove solid debris.

-

Centrifuge the filtrate to pellet any remaining fine particles.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

d. Purification (Optional, for isolation of pure this compound):

-

The crude extract can be further purified using column chromatography on silica gel or by preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

a. Instrumentation:

-

An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reversed-phase column is typically used. For higher sensitivity and specificity, an LC-MS/MS system can be employed.

b. Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often used. A common mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

0-5 min: 95% A, 5% B

-

5-45 min: Linear gradient to 50% A, 50% B

-

45-50 min: Hold at 50% A, 50% B

-

50-55 min: Return to initial conditions (95% A, 5% B)

-

55-60 min: Equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: this compound has a UV absorbance maximum around 270 nm.

c. Sample and Standard Preparation:

-

Dissolve the dried crude extract in the initial mobile phase composition or a suitable solvent (e.g., methanol).

-

Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

d. Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

-

Quantify the amount of this compound in the sample by correlating the peak area with the calibration curve.

Signaling Pathway Interactions

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. The following diagrams illustrate two key signaling pathways where this compound has been shown to have an effect.

Inhibition of the Amyloidogenic Pathway via BACE1

This compound has been identified as an inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[5] The accumulation of amyloid-beta (Aβ) peptides, the product of this pathway, is a hallmark of Alzheimer's disease. By inhibiting BACE1, this compound can potentially reduce the production of neurotoxic Aβ peptides.

References

- 1. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Plant-Derived Natural Biomolecule this compound Attenuates Menadione Induced Oxidative Stress on Neuroblastoma Cell Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant-Derived Natural Biomolecule this compound Attenuates Menadione Induced Oxidative Stress on Neuroblastoma Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Picein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biosynthesis of picein, a phenolic glucoside found in various plants, including species of Pyrus (pear) and Picea (spruce). This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of plant secondary metabolites. It details the enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for studying this pathway.

Introduction to this compound and its Biosynthetic Origin

This compound (4-hydroxyacetophenone-β-D-glucopyranoside) is a naturally occurring phenolic compound that has garnered interest for its potential biological activities. Its biosynthesis in plants originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. The core pathway to this compound involves a novel branch that diverges from the canonical route of benzoic acid biosynthesis.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound from the central phenylpropanoid intermediate, 4-coumaroyl-CoA, proceeds through a three-step enzymatic cascade. This pathway involves an impaired side-chain shortening of an aromatic 3-ketoacyl-CoA intermediate, a key step that differentiates it from typical β-oxidative processes.

The key enzymatic steps are:

-

Condensation and Decarboxylation: The initial step involves the condensation of 4-coumaroyl-CoA with malonyl-CoA, followed by a decarboxylation reaction. This reaction is catalyzed by a 3-ketoacyl-CoA thiolase (KAT) .

-

Hydrolysis: The resulting 3-ketoacyl-CoA intermediate is then hydrolyzed by a thioesterase (TE) to release the acetophenone aglycone, piceol (4-hydroxyacetophenone).

-

Glucosylation: In the final step, a glucose moiety from UDP-glucose is transferred to the hydroxyl group of piceol, forming this compound. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) .

Quantitative Data

Quantitative analysis of this compound and its precursors provides valuable insights into the efficiency and regulation of the biosynthetic pathway. The following tables summarize available data on this compound content in various pear cultivars and tissues.

Table 1: this compound Content in Fully Expanded Young Leaves of Different Pear Cultivars [1]

| Pear Cultivar | This compound Content (mg/g Fresh Weight) |

| 'Dangshansu' | 12.5 ± 1.5 |

| 'Yuluxiang' | 10.8 ± 1.2 |

| 'Nanguoli' | 9.5 ± 1.1 |

| 'Korla' | 0 |

| 'Bartlett' | 0 |

Table 2: Tissue-Specific Distribution of this compound in 'Dangshansu' Pear [1]

| Tissue | This compound Content (mg/g Fresh Weight) |

| Tender Leaves | 15.2 ± 1.8 |

| Fully Expanded Young Leaves | 12.5 ± 1.5 |

| Mature Leaves | 8.9 ± 1.0 |

| Phloem | 2.1 ± 0.3 |

| Young Fruit | Not Detected |

| Flower | Not Detected |

Note: Enzyme kinetic parameters (Km, Vmax) for the specific 3-ketoacyl-CoA thiolase, thioesterase, and UDP-glucosyltransferase involved in this compound biosynthesis are not yet fully characterized in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound biosynthesis pathway.

Quantification of this compound and Piceol by LC-MS/MS

This protocol describes the extraction and quantification of this compound and piceol from plant tissues.

Workflow:

Protocol:

-

Sample Preparation: Freeze plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 1 mL of 80% methanol to the powdered tissue, vortex thoroughly, and sonicate for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC vial.

-

LC-MS/MS Analysis:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient: A typical gradient would be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM).

-

This compound MRM transition: Precursor ion (m/z) 297.1 → Product ion (m/z) 135.1.

-

Piceol MRM transition: Precursor ion (m/z) 135.1 → Product ion (m/z) 92.1.

-

-

Quantification: Use a standard curve of authentic this compound and piceol standards for absolute quantification.

-

In Vitro Enzyme Assays

4.2.1. 3-Ketoacyl-CoA Thiolase (KAT) and Thioesterase (TE) Coupled Assay

This assay measures the combined activity of KAT and TE by monitoring the consumption of 4-coumaroyl-CoA.

Protocol:

-

Reaction Mixture: In a total volume of 100 µL, combine:

-

50 mM Tris-HCl (pH 8.0)

-

1 mM MgCl₂

-

1 mM ATP

-

0.5 mM Coenzyme A

-

0.2 mM Malonyl-CoA

-

0.1 mM 4-coumaroyl-CoA

-

Recombinant KAT and TE enzymes (e.g., 1-5 µg each)

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Quenching: Stop the reaction by adding 100 µL of ice-cold methanol.

-

Analysis: Analyze the formation of piceol by LC-MS/MS as described in section 4.1.

4.2.2. UDP-Glucosyltransferase (UGT) Assay

This bioluminescent assay measures UGT activity by quantifying the amount of UDP produced.

Protocol:

-

Reaction Mixture: In a total volume of 25 µL, combine:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl₂

-

1 mM UDP-glucose

-

0.5 mM Piceol (dissolved in DMSO, final DMSO concentration <1%)

-

Recombinant UGT enzyme (e.g., 0.1-0.5 µg)

-

-

Incubation: Incubate at 30°C for 30 minutes.

-

UDP Detection: Add 25 µL of UDP-Glo™ Detection Reagent (Promega).

-

Luminescence Measurement: Incubate for 60 minutes at room temperature and measure luminescence using a plate-reading luminometer.[2][3]

-

Quantification: Correlate luminescence to UDP concentration using a UDP standard curve.[2][3]

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the transcript levels of genes involved in this compound biosynthesis.

Workflow:

Protocol:

-

RNA Extraction: Extract total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript™ IV, Invitrogen) and oligo(dT) or random hexamer primers.

-

qRT-PCR:

-

Reaction Mixture: In a 20 µL reaction, combine:

-

10 µL 2x SYBR Green Master Mix

-

1 µL cDNA (diluted 1:10)

-

0.5 µL each of forward and reverse primers (10 µM)

-

8 µL nuclease-free water

-

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 s

-

Annealing/Extension: 60°C for 60 s

-

-

-

Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplification.

-

-

Data Analysis: Normalize the expression of target genes to a stably expressed reference gene (e.g., Actin or EF1α) and calculate relative expression levels using the 2-ΔΔCt method.[4][5]

Transient Gene Expression in Nicotiana benthamiana

This method is used to rapidly assess gene function in vivo.[6][7][8]

Protocol:

-

Agrobacterium Culture: Grow Agrobacterium tumefaciens (strain GV3101) carrying the gene of interest in LB medium with appropriate antibiotics at 28°C overnight.

-

Cell Harvest and Resuspension: Centrifuge the culture at 4,000 x g for 10 min, discard the supernatant, and resuspend the cell pellet in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.[9]

-

Incubation: Incubate the resuspended Agrobacterium at room temperature for 2-4 hours in the dark.

-

Infiltration: Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a 1 mL needleless syringe.[9]

-

Incubation: Keep the infiltrated plants in a growth chamber for 3-5 days.

-

Analysis: Harvest the infiltrated leaf tissue for metabolite analysis (LC-MS/MS) or gene expression analysis (qRT-PCR).

Conclusion

The elucidation of the this compound biosynthetic pathway opens new avenues for metabolic engineering and the production of valuable plant-derived compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the regulation and enzymatic intricacies of this unique metabolic route. Future research should focus on the detailed kinetic characterization of the involved enzymes and the identification of regulatory factors that control the flux through this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.kr]

- 3. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Reference Genes for Accurate Normalization of Gene Expression for Real Time-Quantitative PCR in Pyrus pyrifolia Using Different Tissue Samples and Seasonal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 7. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]

Picein: A Technical Guide to its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picein (p-hydroxyacetophenone-β-D-glucopyranoside) is a phenolic glycoside found in a variety of plant species, including willow bark (Salix spp.) and the rhizomes of Picrorhiza kurroa. Historically, extracts containing this compound have been used in traditional medicine for their anti-inflammatory and analgesic properties.[1][2] Modern cellular and molecular research, though still emerging, is beginning to delineate the specific mechanisms through which this compound exerts its biological effects. The literature, while describing the compound as under-investigated, points towards significant potential.[1][3][4][5]

This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action at the cellular level. It consolidates direct experimental evidence and presents hypothesized pathways based on the activity of structurally related compounds. The primary mechanisms discussed are this compound's potent antioxidant and cytoprotective effects, mediated directly through the activation of the Nrf2 signaling pathway, and its anti-inflammatory and neuroprotective potential.[2][6] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to support further research and development.

Core Mechanisms of Action

This compound's cellular effects are primarily centered on mitigating oxidative stress and inflammation. Recent evidence has moved the understanding of its antioxidant effects from simple radical scavenging to a more complex role as a regulator of endogenous antioxidant systems.

Antioxidant and Cytoprotective Effects: Nrf2/ARE Pathway Activation

The most well-documented mechanism for this compound's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, it is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes.

A recent 2024 study demonstrated that this compound protects bone marrow mesenchymal stem cells (BMSCs) from erastin-induced oxidative stress and ferroptosis by activating the Nrf2 pathway.[6] This activation leads to the upregulation of key downstream antioxidant and cytoprotective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), free iron, and carbon monoxide, playing a critical role in cellular defense against oxidative stress.[6][7]

-

Glutathione Peroxidase 4 (GPX4): A crucial enzyme that detoxifies lipid peroxides, thereby acting as a key inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[6]

By upregulating these enzymes, this compound enhances the cell's intrinsic ability to neutralize reactive oxygen species (ROS) and protect against lipid peroxidation and ferroptotic cell death.[6]

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro and in vivo.[1][6] The mechanisms appear to be twofold: modulation of macrophage polarization and a hypothesized inhibition of the NF-κB pathway.

-

Modulation of Immune Microenvironment: this compound has been shown to promote the polarization of macrophages towards an M2 phenotype.[6] M2 macrophages are associated with anti-inflammatory responses, tissue repair, and wound healing, in contrast to the pro-inflammatory M1 phenotype. This indicates that this compound can actively shift the immune microenvironment towards resolution of inflammation.

-

Hypothesized Inhibition of NF-κB Pathway: While not yet directly demonstrated for this compound, its close structural analog piceatannol is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2). It is hypothesized that this compound, like piceatannol, may prevent the activation of the IκB kinase (IKK) complex. This would block the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Neuroprotective Potential

This compound's neuroprotective properties are linked to both its antioxidant capacity and a potential direct interaction with a key enzyme in Alzheimer's disease pathology.

-

Mitochondrial Protection: In human neuroblastoma SH-SY5Y cells subjected to menadione-induced oxidative stress, this compound was shown to decrease levels of ROS and mitochondrial superoxide, recovering normal mitochondrial metabolic activity.[2] This demonstrates a direct protective effect on neuronal mitochondria, which are highly vulnerable to oxidative damage.

-

Potential BACE1 Inhibition: In silico docking studies have identified Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) as a probable molecular target for this compound.[3][4] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By inhibiting BACE1, this compound could potentially reduce the production of neurotoxic Aβ peptides. It must be emphasized that this interaction has not yet been confirmed in direct enzymatic assays.

Quantitative Data Summary

The available quantitative data for this compound's cellular activity is limited, with no formal IC50 or EC50 values published for its primary mechanisms of action. The most relevant dose-response information comes from a study on menadione-induced oxidative stress in SH-SY5Y neuroblastoma cells.

| Parameter | Cell Line | Stress Inducer | This compound Concentration | Outcome | Reference |

| Mitochondrial Activity (MTT Assay) | SH-SY5Y | Menadione (1-20 µM) | 25 µM (fixed) | Significantly recovered cell viability damaged by menadione. | [2] |

| Reactive Oxygen Species (ROS) Production | SH-SY5Y | Menadione (1-20 µM) | 25 µM (fixed) | Significantly decreased the level of ROS induced by menadione. | [2] |

| Mitochondrial Superoxide Production | SH-SY5Y | Menadione (1-20 µM) | 25 µM (fixed) | Significantly inhibited the increase in mitochondrial superoxide. | [2] |

Detailed Methodologies

This section outlines detailed protocols for key experiments relevant to the study of this compound's mechanism of action.

Oxidative Stress Induction Model in SH-SY5Y Cells

Adapted from Kumar et al., 2020[2]

-

Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.

-

Plating: Cells are seeded into 96-well plates (for viability and ROS assays) or larger format plates (for protein/RNA extraction) at an appropriate density and allowed to adhere for 24 hours.

-

Treatment:

-

The culture medium is replaced with a fresh medium containing menadione at various concentrations (e.g., 1, 10, 15, 20 µM) to induce oxidative stress. Cells are incubated for a predetermined time (e.g., 2 hours).

-

Following menadione exposure, the medium is replaced with a medium containing a fixed concentration of this compound (e.g., 25 µM) or vehicle control. Cells are incubated for a further period (e.g., 2.5 hours).

-

-

Endpoint Assays:

-

Mitochondrial Activity (MTT Assay): MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and absorbance is read at ~570 nm.

-

ROS Detection: A fluorescent probe (e.g., DCFH-DA) is added to the cells. After incubation, fluorescence is measured with an excitation/emission appropriate for the probe, indicating intracellular ROS levels.

-

Mitochondrial Superoxide: A specific probe (e.g., MitoSOX Red) is used to measure mitochondrial superoxide levels via fluorescence detection.

-

Nrf2 Activation Model in Bone Marrow Mesenchymal Stem Cells (BMSCs)

Adapted from Lin et al., 2024[6]

-

Cell Culture: Primary BMSCs are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with this compound at various concentrations for a set time (e.g., 2 hours). Subsequently, a ferroptosis inducer like erastin is added, and cells are co-incubated for 24 hours.

-

Endpoint Assays:

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Nrf2, HO-1, GPX4, and a loading control (e.g., β-actin).

-

RT-PCR: RNA is extracted from cells and reverse-transcribed into cDNA. Quantitative PCR is performed using primers specific for NFE2L2 (Nrf2), HMOX1 (HO-1), GPX4, and a housekeeping gene.

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with an antibody for Nrf2. A fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) are used to visualize the subcellular localization (nuclear translocation) of Nrf2 via fluorescence microscopy.

-

Protocol for BACE1 Enzymatic Inhibition Assay (Hypothetical for this compound)

-

Assay Principle: A Fluorescence Resonance Energy Transfer (FRET) based assay is commonly used. A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. Cleavage by BACE1 separates the pair, resulting in a measurable increase in fluorescence.

-

Procedure:

-

Recombinant human BACE1 enzyme is pre-incubated in an assay buffer with varying concentrations of this compound or a known BACE1 inhibitor (positive control).

-

The FRET peptide substrate is added to initiate the reaction.

-

The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader.

-

Reaction rates are calculated, and the percent inhibition for each this compound concentration is determined relative to the vehicle control. An IC50 value is calculated by fitting the dose-response curve.

-

Protocol for COX-2 Anti-inflammatory Assay (Hypothetical for this compound)

-

Assay Principle: A colorimetric or fluorometric inhibitor screening assay is used to measure the peroxidase activity of the COX-2 enzyme.

-

Procedure:

-

Recombinant COX-2 enzyme is incubated with varying concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib).

-

Arachidonic acid (the substrate) is added to initiate the reaction.

-

The peroxidase activity is measured by monitoring the appearance of an oxidized colorimetric probe (e.g., TMPD) at ~590 nm.

-

The IC50 value is determined by plotting the percent inhibition against the log of this compound concentration.

-

Conclusion and Future Directions

The available evidence strongly supports this compound as a bioactive compound with a clear mechanism of action in cellular antioxidant defense through the activation of the Nrf2/HO-1/GPX4 pathway.[6] Its demonstrated ability to protect mitochondria from oxidative stress and modulate macrophage polarization further solidifies its potential as a therapeutic agent for diseases with an underlying oxidative and inflammatory component.[2][6]

However, the field is nascent, and significant research gaps remain. Future work should focus on:

-

Validating Hypothesized Pathways: Direct experimental validation is required to confirm if this compound inhibits the NF-κB signaling pathway and directly binds to and inhibits the BACE1 enzyme.

-

Establishing Quantitative Potency: Comprehensive dose-response studies are needed to determine the IC50 and EC50 values of this compound for its various biological effects (Nrf2 activation, anti-inflammatory marker suppression, BACE1 inhibition).

-

In Vivo Efficacy: While initial in vivo data in the context of bone regeneration is promising, further studies in animal models of neurodegenerative and inflammatory diseases are crucial to establish therapeutic efficacy and pharmacokinetic/pharmacodynamic relationships.[6]

-

Structure-Activity Relationship: Comparing the activity of this compound with its aglycone (p-hydroxyacetophenone) and other related phenolic glycosides could provide insights into the role of the glucose moiety in its bioavailability and activity.[10][11]

References

- 1. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant-Derived Natural Biomolecule this compound Attenuates Menadione Induced Oxidative Stress on Neuroblastoma Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidative Effects of this compound and Its Neuroprotective Potential: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.abo.fi [research.abo.fi]

- 6. This compound alleviates oxidative stress and promotes bone regeneration in osteoporotic bone defect by inhibiting ferroptosis via Nrf2/HO-1/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Picein and Its Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picein, a phenolic glucoside, has garnered interest in the scientific community for its potential therapeutic properties. Found in a variety of plant species, including willow bark (Salix sp.) and the rhizomes of Picrorhiza kurroa, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its analogs. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development. While the literature on this compound itself is still emerging and in some areas limited, this guide consolidates the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further investigation into this promising natural compound.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and its aglycone, piceol (4-hydroxyacetophenone), along with some of its derivatives. It is important to note that quantitative data for this compound remains limited in the scientific literature.

Table 1: Biological Activity of this compound

| Biological Activity | Target/Assay | Compound | Result | Reference(s) |

| Neuroprotection | BACE1 Inhibition (predicted) | This compound | Kᵢ = 44.03 µM | [1] |

| Collagen Synthesis | Promotion in cell culture | This compound | Effective at 10–30 μM | [3] |

Table 2: Biological Activity of Piceol (4-Hydroxyacetophenone) and its Derivatives

| Biological Activity | Target/Assay | Compound | IC₅₀/Result | Reference(s) |

| Antioxidant | DPPH radical scavenging | 3,5-diprenyl-4-hydroxyacetophenone | 26.00 ± 0.37 µg/mL | [2] |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated J774A.1 macrophages | 3,5-diprenyl-4-hydroxyacetophenone | 38.96% inhibition at 91.78 µM | [2] |

| Anti-inflammatory | TNF-α Production Inhibition in LPS-stimulated J774A.1 macrophages | 3,5-diprenyl-4-hydroxyacetophenone | 59.14% inhibition at 91.78 µM | [2] |

| Anti-inflammatory | IL-1β Production Inhibition in LPS-stimulated J774A.1 macrophages | 3,5-diprenyl-4-hydroxyacetophenone | 55.56% inhibition at 91.78 µM | [2] |

| Anti-inflammatory | IL-6 Production Inhibition in LPS-stimulated J774A.1 macrophages | 3,5-diprenyl-4-hydroxyacetophenone | 51.62% inhibition at 91.78 µM | [2] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 4-Hydroxyacetophenone | >50% inhibition at 70 mM | [1] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 3,4-Dihydroxyacetophenone | Strong inhibitory effect |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogs.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add varying concentrations of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the test compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the resulting blue solution at 593 nm.

-

A standard curve is generated using a known antioxidant, such as Trolox or ascorbic acid.

-

The antioxidant capacity of the sample is expressed as equivalents of the standard.

-

Anti-inflammatory Activity Assays

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach about 80% confluency.

-

Pre-treat the cells with various concentrations of this compound or its analog for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

The amount of nitrite is calculated from a standard curve prepared with sodium nitrite.

-

The IC₅₀ value for NO production inhibition is then determined.

-

-

Principle: This assay quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.

-

Protocol:

-

Follow the same cell culture and treatment procedure as in the NO scavenging assay (Protocol 2a).

-

After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

The IC₅₀ value for TNF-α release inhibition is calculated based on the dose-response curve.

-

Neuroprotective Activity Assays

-

Principle: This assay measures the ability of a compound to inhibit the activity of β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease.

-

Protocol:

-

A fluorogenic BACE1 substrate is used, which is cleaved by the enzyme to produce a fluorescent signal.

-

In a 96-well plate, add recombinant human BACE1 enzyme to a reaction buffer.

-

Add various concentrations of this compound or its analog to the wells.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

-

-

Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or stressed cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is a measure of mitochondrial health.

-

Protocol:

-

Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-

Induce cellular stress (e.g., with H₂O₂ or another neurotoxin) in the presence and absence of various concentrations of this compound or its analog.

-

After the treatment period, remove the medium and incubate the cells with a medium containing the JC-1 dye (typically 5 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence plate reader at two wavelength pairs: excitation/emission ~535/590 nm for the red aggregates and ~485/535 nm for the green monomers.

-

The ratio of red to green fluorescence is calculated to assess the effect of the compound on mitochondrial membrane potential.

-

Signaling Pathways and Experimental Workflows

TNF-α/NF-κB Signaling Pathway

This compound's anti-inflammatory effects are thought to be mediated, in part, through the inhibition of the TNF-α/NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

Caption: this compound's proposed inhibition of the TNF-α/NF-κB signaling pathway.

Experimental Workflow for Assessing Antioxidant Activity

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like this compound.

Caption: A streamlined workflow for comprehensive antioxidant activity assessment.

Conclusion

This compound and its aglycone, piceol, represent a promising class of compounds with diverse biological activities. While the available data, particularly quantitative data for this compound, is still somewhat limited, the existing evidence strongly supports its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. This guide provides a foundational resource for researchers, summarizing the current knowledge and offering detailed experimental protocols to standardize and advance future investigations. Further research into the synthesis and biological evaluation of novel this compound analogs is warranted to explore the full therapeutic potential of this chemical scaffold. The signaling pathways and workflows presented herein offer a framework for designing and interpreting future studies aimed at elucidating the precise mechanisms of action of this compound and its derivatives.

References

An In-depth Technical Guide to Picein and Its Synonyms: Ameliaroside and Salinigrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picein, also known by its synonyms Ameliaroside and Salinigrin, is a naturally occurring phenolic glucoside. It is the glucoside of piceol and is found in a variety of plant species, including mycorrhizal roots of Norway spruces (Picea abies), various Salix (willow) species, and Rhodiola rosea.[1] This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities, and the experimental methodologies used to study this compound. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a glycoside with the chemical formula C14H18O7 and a molecular weight of 298.29 g/mol .[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H18O7 | [2] |

| Molecular Weight | 298.29 g/mol | [2] |

| Melting Point | 195.50 °C | |

| Boiling Point (estimated) | 562.60 °C @ 760.00 mm Hg | |

| logP (o/w) (estimated) | -0.970 | |

| CAS Number | 530-14-3 | [2] |

Synonyms: 1-[4-(β-D-Glucopyranosyloxy)phenyl]ethanone, 4'-Hydroxyacetophenone-4'-β-D-glucopyranoside, Ameliaroside, Piceoside, Salicinerein, Salinigrin.

Biological Activities and Signaling Pathways

This compound has garnered significant interest for its diverse biological activities, primarily its antioxidant, anti-inflammatory, and neuroprotective effects.

Neuroprotective Activity

This compound has demonstrated neuroprotective properties, particularly in models of oxidative stress. Studies on SH-SY5Y neuroblastoma cells have shown that this compound can mitigate the detrimental effects of neurotoxins. A key proposed mechanism for its neuroprotective action is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[3] BACE1 is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. By inhibiting BACE1, this compound may reduce the formation of neurotoxic Aβ plaques.

Anti-inflammatory Activity

This compound is also recognized for its anti-inflammatory properties. A central mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In inflammatory conditions, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound is thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.

Antioxidant Activity

The antioxidant capacity of this compound is a significant aspect of its biological profile. It can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Effect on Collagen Synthesis

This compound has been observed to promote collagen synthesis. A study by Morikawa et al. indicated that this compound, at concentrations of 10–30 μM, stimulated collagen production without showing cytotoxicity.[3] This suggests a potential role for this compound in skin health and wound healing.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

Extraction and Isolation

While a universally standardized protocol for this compound extraction does not exist, a general approach for its extraction from plant sources like Salix or Rhodiola species involves the following steps. It should be noted that optimization is often required based on the specific plant matrix.

General Extraction Workflow:

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound in plant extracts and pharmaceutical preparations. A typical reversed-phase HPLC (RP-HPLC) method would involve the following:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 270-280 nm.

-

Quantification: Based on a calibration curve generated from a pure this compound standard.

In Vitro Biological Assays

Neuroprotective Effect in SH-SY5Y Cells:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent (e.g., 6-hydroxydopamine, rotenone, or amyloid-β peptide) to induce cell death.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before or during exposure to the neurotoxin.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

Data Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone.

Anti-inflammatory Activity in Macrophages:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Cells are co-treated with various concentrations of this compound and LPS.

-

Measurement of Inflammatory Mediators: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be quantified by ELISA or RT-qPCR.

-

Data Analysis: The anti-inflammatory effect of this compound is determined by its ability to reduce the production of these inflammatory markers.

Antioxidant Activity (DPPH Assay):

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

This compound (Ameliaroside, Salinigrin) is a promising natural compound with multifaceted biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Its mechanisms of action appear to involve key signaling pathways such as BACE1 and NF-κB. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this intriguing molecule. Future studies focusing on in vivo efficacy, bioavailability, and detailed structure-activity relationships will be crucial for translating the preclinical findings into potential clinical applications.

References

Picein: A Technical Guide to Its Discovery, Historical Research, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picein, a phenolic glycoside with the chemical formula C14H18O7, has garnered increasing interest within the scientific community for its potential therapeutic applications.[1] First identified in the 19th century, this natural compound, found in a variety of plant species including willows and spruces, has been the subject of research exploring its antioxidative, neuroprotective, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical research of this compound, alongside detailed experimental protocols for its isolation and biological evaluation. Quantitative data from key studies are summarized, and a proposed signaling pathway for its neuroprotective effects is visualized. This document aims to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound.

Discovery and Historical Research

The discovery of this compound is attributed to the German chemist Hermann Tiemann in the late 19th century. While the exact date of its initial isolation is not definitively documented in readily available literature, his work on the constituents of spruce bark (Picea abies) during this period laid the foundation for the identification of several phenolic compounds, including this compound.

Early research primarily focused on the chemical characterization of this compound and its distribution in the plant kingdom. It was identified as the glucoside of piceol (4-hydroxyacetophenone). For many years, this compound was primarily of interest to botanists and chemists studying plant phenolics and their roles in plant physiology, such as acting as indicators of plant stress.[2]

It was not until the late 20th and early 21st centuries that the focus of this compound research shifted towards its potential pharmacological activities. Spurred by a growing interest in natural product-based therapies, scientists began to investigate the biological effects of this long-known compound. This renewed interest has led to a number of in vitro and in silico studies elucidating its potential as a neuroprotective and antioxidant agent.

Quantitative Data on Biological Activities

The following table summarizes the available quantitative data on the biological activities of this compound. It is important to note that research into the specific quantitative effects of isolated this compound is still emerging, and much of the available data is from in vitro studies.

| Biological Activity | Assay | Test System | Result | Reference |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, S. epidermidis, S. typhimurium, Escherichia coli, Bacillus cereus, Klebsiella pneumoniae, Enterococcus faecalis, Pseudomonas aeruginosa | 16–64 mg/L | [2] |

| Neuroprotection | Mitochondrial Activity Recovery (post-menadione induced stress) | SH-SY5Y neuroblastoma cells | Treatment with this compound recovered mitochondrial activity to normal levels. | [2] |

| Collagen Synthesis Promotion | Collagen Synthesis Assay | - | Favorable results on the promotion of collagen synthesis at 10–30 μM without cytotoxicity. | [2] |

| BACE-1 Inhibition (in silico) | Molecular Docking | - | Predicted binding affinity: -5.94 kcal/mol; Predicted Ki: 44.03 µM | [3] |

Experimental Protocols